molecular formula C15H13NO B10842483 3-(5-methoxy-1H-inden-2-yl)pyridine

3-(5-methoxy-1H-inden-2-yl)pyridine

Katalognummer B10842483
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: KPJYOCDWGFDTFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Methoxy-1H-inden-2-yl)pyridine is a heterocyclic compound that features both an indene and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-inden-2-yl)pyridine typically involves the formation of the indene ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common method involves the Fischer indole cyclization, where a precursor compound undergoes cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid . This is followed by further functionalization steps to introduce the methoxy group and the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Methoxy-1H-inden-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The indene ring can be reduced to form a dihydroindene derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(5-hydroxy-1H-inden-2-yl)pyridine, while reduction of the indene ring can produce 3-(5-methoxy-1,2-dihydro-1H-inden-2-yl)pyridine.

Wissenschaftliche Forschungsanwendungen

3-(5-Methoxy-1H-inden-2-yl)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential applications in the development of pharmaceuticals due to its unique structure and reactivity.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of 3-(5-methoxy-1H-inden-2-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its indene and pyridine rings. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole derivatives: Compounds containing an indole ring, such as tryptophan or serotonin.

    Pyridine derivatives: Compounds like nicotine or pyridoxine (vitamin B6).

Uniqueness

3-(5-Methoxy-1H-inden-2-yl)pyridine is unique due to the combination of the indene and pyridine rings in a single molecule. This dual-ring system imparts distinct chemical and biological properties that are not commonly found in other compounds .

Eigenschaften

Molekularformel

C15H13NO

Molekulargewicht

223.27 g/mol

IUPAC-Name

3-(5-methoxy-1H-inden-2-yl)pyridine

InChI

InChI=1S/C15H13NO/c1-17-15-5-4-11-7-13(8-14(11)9-15)12-3-2-6-16-10-12/h2-6,8-10H,7H2,1H3

InChI-Schlüssel

KPJYOCDWGFDTFR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(CC(=C2)C3=CN=CC=C3)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.